molecular formula C16H14ClNO2 B13770772 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol CAS No. 7462-78-4

5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol

Cat. No.: B13770772
CAS No.: 7462-78-4
M. Wt: 287.74 g/mol
InChI Key: YFNZUGZNEHLUTI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group and two phenyl rings. The oxazole ring contains one oxygen and one nitrogen atom, contributing to its aromaticity and electron-deficient character. This compound is synthesized via condensation reactions involving chloromethylated precursors, as seen in analogous 1,2,4-oxadiazole derivatives . Its structural uniqueness lies in the combination of electron-withdrawing (chloromethyl) and electron-donating (phenyl) groups, which may influence its physicochemical and biological properties.

Properties

CAS No.

7462-78-4

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol

InChI

InChI=1S/C16H14ClNO2/c17-11-16(13-9-5-2-6-10-13)15(19)14(18-20-16)12-7-3-1-4-8-12/h1-10,15,19H,11H2

InChI Key

YFNZUGZNEHLUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(C2O)(CCl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol typically involves the reaction of 3,5-diphenyl-4H-1,2-oxazol-4-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to improved yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and tetrahydro-oxazoles, each with unique chemical and physical properties .

Scientific Research Applications

5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Core Structure Substituents Key Functional Groups Reference
5-(Chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol Oxazole Chloromethyl, two phenyl -CH₂Cl, -OH, C=N-O
PPZ-DPO (2-phenyl-5-(4-(10-phenylphenazin-5(10H)-yl)phenyl)-1,3,4-oxadiazole) Oxadiazole Phenyl, phenazine C=N-N, electron-accepting
6h (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) Triazole-thione Benzoxazolyl, chlorophenyl C=S, C-Cl, C=N
Pantoprazole precursor (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole) Benzimidazole Chloromethylpyridine, thioether -S-CH₂-, pyridine
  • Oxazole vs. Oxadiazole : The oxazole ring (O, N) is less electron-deficient than oxadiazole (O, 2N), leading to weaker electron-accepting properties. This difference impacts applications in optoelectronics; oxadiazoles like PPZ-DPO exhibit red-shifted emission compared to triazoles .
  • Chloromethyl Reactivity : The chloromethyl group in the target compound resembles prodrug activators like nitro-CBI-DEI, where such groups enable bioreductive activation . In contrast, 2-(chloromethyl)pyridine in pantoprazole synthesis undergoes nucleophilic substitution to form thioethers .
Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Compound IR (C-Cl, cm⁻¹) ¹H-NMR (Key Signals, ppm) Molecular Weight (g/mol)
This compound ~700–720 (est.) δ 4.5–5.0 (-CH₂Cl), 7.2–7.8 (Ar-H) 314.78 (calculated)
Compound 6h 702 δ 2.59 (-CH₃), 6.86–7.26 (Ar-H) 419 (M+1)
PPZ-DPO N/A N/A ~450 (est.)
  • The C-Cl stretch in the target compound is expected near 700–720 cm⁻¹, similar to compound 6h (702 cm⁻¹) .
  • ¹H-NMR signals for aromatic protons in diphenyl-substituted compounds typically appear at δ 7.2–7.8, while methyl groups (e.g., -CH₃ in 6h) resonate at δ 2.5–3.0 .
Electronic and Reactivity Profiles
  • Electron-Withdrawing Effects : The oxazole core is less electron-deficient than oxadiazole but more so than triazole. This moderates its suitability for charge-transfer applications compared to PPZ-DPO .
  • Chloromethyl Reactivity : The -CH₂Cl group facilitates alkylation reactions, analogous to its role in synthesizing pantoprazole’s thioether intermediate .

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